N-(2-Chloroethyl)-3,4,5-trimethoxybenzamide

Description

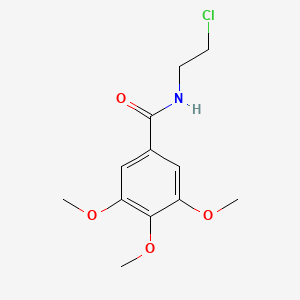

N-(2-Chloroethyl)-3,4,5-trimethoxybenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloroethyl group and three methoxy groups attached to a benzamide core

Properties

CAS No. |

15258-00-1 |

|---|---|

Molecular Formula |

C12H16ClNO4 |

Molecular Weight |

273.71 g/mol |

IUPAC Name |

N-(2-chloroethyl)-3,4,5-trimethoxybenzamide |

InChI |

InChI=1S/C12H16ClNO4/c1-16-9-6-8(12(15)14-5-4-13)7-10(17-2)11(9)18-3/h6-7H,4-5H2,1-3H3,(H,14,15) |

InChI Key |

SVYIGKZLHBKTKU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NCCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chloroethyl)-3,4,5-trimethoxybenzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-chloroethylamine under basic conditions to yield the desired benzamide compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(2-Chloroethyl)-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:

Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones, and reduction reactions to yield amines or alcohols.

Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products:

Substitution Reactions: Formation of substituted benzamides.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Hydrolysis: Formation of 3,4,5-trimethoxybenzoic acid and 2-chloroethylamine.

Scientific Research Applications

N-(2-Chloroethyl)-3,4,5-trimethoxybenzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: Studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of anticancer agents due to its ability to interact with DNA and proteins.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-Chloroethyl)-3,4,5-trimethoxybenzamide involves its interaction with cellular components such as DNA and proteins. The chloroethyl group can form covalent bonds with nucleophilic sites in DNA, leading to the formation of DNA adducts and cross-links. This can result in the inhibition of DNA replication and transcription, ultimately causing cell cycle arrest and apoptosis. The compound may also interact with proteins, affecting their structure and function, which can contribute to its biological activity.

Comparison with Similar Compounds

N-(2-Chloroethyl)-3,4,5-trimethoxybenzamide can be compared with other similar compounds such as:

N-(2-Chloroethyl)-N-nitrosoureas: These compounds also contain a chloroethyl group and are known for their anticancer activity. they differ in their chemical structure and mechanism of action.

N-(2-Chloroethyl)isatins: These compounds have a similar chloroethyl group but are based on an isatin core. They exhibit different chemical reactivity and biological activities.

N-(2-Chloroethyl)acetamide: This compound has a simpler structure with an acetamide core and is used in different applications compared to this compound.

Biological Activity

N-(2-Chloroethyl)-3,4,5-trimethoxybenzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article reviews the existing literature on its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

- Molecular Formula : C12H16ClN1O3

- Molecular Weight : Approximately 273.72 g/mol

The compound features a benzamide structure with three methoxy groups and a chloroethyl substituent, which may influence its lipophilicity and biological interactions.

The biological activity of this compound appears to be primarily associated with its ability to interact with various cellular targets:

- Anticancer Activity : The compound has been shown to inhibit the proliferation of cancer cells through mechanisms that may involve the induction of apoptosis and inhibition of key enzymes like topoisomerases. In vitro studies have indicated that it can affect cell viability in different cancer cell lines, including breast cancer cells (e.g., MCF-7) .

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. Its effectiveness is often measured using Minimum Inhibitory Concentration (MIC) assays, which have demonstrated activity against both Gram-positive and Gram-negative bacteria .

Table 1: Summary of Biological Activities

Case Studies

-

Anticancer Efficacy :

A study demonstrated that this compound significantly reduced the viability of MCF-7 breast cancer cells in a dose-dependent manner. The reported IC50 values indicate effective concentrations for therapeutic purposes . -

Antimicrobial Screening :

In vitro evaluations showed that this compound exhibited moderate antimicrobial activity against various strains of bacteria. The MIC values ranged from 64 to 256 µg/mL across different tested strains, highlighting its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other compounds known for their biological activities. The following table compares it with related compounds:

Table 2: Comparison with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Chloroethyl group + trimethoxybenzamide | Anticancer; Antimicrobial |

| N,N-bis(2-fluoroethyl)-3,4,5-trimethoxybenzamide | Fluoroethyl groups | Enhanced anticancer properties |

| N,N-diethyl-3,4,5-trimethoxybenzamide | No halogen substituents | Less potent compared to chloroethyl variant |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.